

Allylcyclohexylamine molecular weight and formula

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Compound of Interest

Compound Name: Allylcyclohexylamine

Cat. No.: B145648

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Allylcyclohexylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclohexylamine is an organic compound featuring a cyclohexyl ring and an allyl group attached to a central amine. Its chemical structure lends itself to a variety of chemical transformations, making it a potentially useful building block in organic synthesis. This document provides a technical overview of its fundamental properties, a representative synthetic protocol, and a discussion of the known biological activities of structurally related compounds.

Core Molecular Data

The fundamental molecular and physical properties of **Allylcyclohexylamine** are summarized below. This data is essential for its use in experimental settings, including reaction stoichiometry calculations and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ N	[1]
Linear Formula	C ₆ H ₁₁ NHCH ₂ CH=CH ₂	[2]
Molecular Weight	139.24 g/mol	[1][2]
CAS Number	6628-00-8	[2]
Appearance	Colorless to light yellow liquid	
Density	0.962 g/mL at 25 °C (lit.)	[2]
Boiling Point	65-66 °C/12 mmHg (lit.)	[2]
Refractive Index	n ₂₀ /D 1.4664 (lit.)	[2]

Synthesis

A common and straightforward method for the synthesis of **Allylcyclohexylamine** is the N-alkylation of cyclohexylamine with an allyl halide, such as allyl chloride or allyl bromide. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct.

General Experimental Protocol: N-Alkylation of Cyclohexylamine

This protocol describes a general method for the synthesis of **Allylcyclohexylamine**.

Materials:

- Cyclohexylamine
- Allyl bromide (or allyl chloride)
- Anhydrous potassium carbonate (K₂CO₃) or another suitable base
- A suitable solvent (e.g., acetonitrile, DMF)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

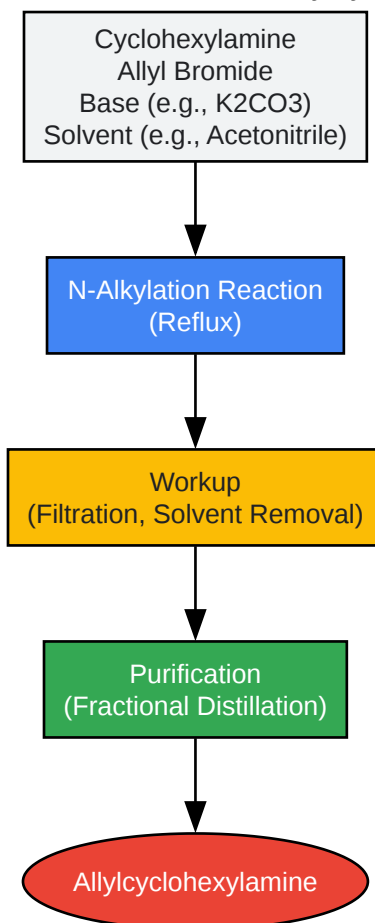
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, dissolve cyclohexylamine in the chosen solvent.
- Add a molar excess (typically 1.5 to 2 equivalents) of anhydrous potassium carbonate to the solution.
- While stirring, add a slight molar excess (typically 1.1 to 1.2 equivalents) of allyl bromide dropwise to the mixture.
- Attach a condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **Allylcyclohexylamine**.

This synthetic approach is a standard N-alkylation procedure for primary amines.

General Synthesis Workflow for Allylcyclohexylamine



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General Synthesis Workflow

Biological Activity and Signaling Pathways

There is limited publicly available information specifically detailing the biological activity and associated signaling pathways of **Allylcyclohexylamine**. However, the broader class of arylcyclohexylamines (compounds that contain an additional aryl group not present in **Allylcyclohexylamine**) are well-studied for their psychoactive effects.

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which leads to dissociative anesthetic and hallucinogenic effects.[3] The structure-activity relationships of these compounds have been investigated, indicating that substitutions on the cyclohexyl or amine

groups can modulate their potency and efficacy.[4] For instance, N-alkyl substitutions on the amine have been shown to affect the activity of arylcyclohexylamines.[4]

It is important to note that **Allylcyclohexylamine** is a non-aryl cyclohexylamine. The absence of the aryl moiety means it is structurally distinct from compounds like PCP and ketamine, and therefore, its pharmacological profile cannot be directly inferred from this class of compounds. Any potential biological activity would need to be determined through specific experimental investigation.

Research into other cyclohexylamine derivatives has explored a range of biological activities, including anti-inflammatory and antimicrobial properties, though these studies focus on more complex structures than **Allylcyclohexylamine**.

Conclusion

Allylcyclohexylamine is a simple secondary amine with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as N-alkylation. While there is a lack of specific data on its biological activity, the well-documented pharmacology of the structurally related arylcyclohexylamines suggests that substituted cyclohexylamines can interact with biological targets. Further research is necessary to elucidate the specific biological profile and potential applications of **Allylcyclohexylamine** in drug discovery and development.

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